molecular formula C19H25NO3S2 B2584597 4-propyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide CAS No. 1203102-55-9

4-propyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide

Cat. No.: B2584597
CAS No.: 1203102-55-9
M. Wt: 379.53
InChI Key: HFWAWTKWTMVGFB-UHFFFAOYSA-N
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Description

This compound features a benzenesulfonamide core substituted at the para position with a propyl group. The sulfonamide nitrogen is further functionalized with a methylene-linked tetrahydro-2H-pyran (THP) ring bearing a thiophen-2-yl moiety.

Properties

IUPAC Name

4-propyl-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3S2/c1-2-4-16-6-8-17(9-7-16)25(21,22)20-15-19(10-12-23-13-11-19)18-5-3-14-24-18/h3,5-9,14,20H,2,4,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFWAWTKWTMVGFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)S(=O)(=O)NCC2(CCOCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-propyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: m-CPBA, hydrogen peroxide (H2O2)

    Reducing Agents: LiAlH4, sodium borohydride (NaBH4)

    Bases: Sodium hydride (NaH), potassium carbonate (K2CO3)

    Catalysts: Palladium on carbon (Pd/C), Raney nickel

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitrobenzenes, halobenzenes

Scientific Research Applications

Chemistry

In organic synthesis, 4-propyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide can be used as a building block for more complex molecules. Its functional groups allow for further derivatization and modification.

Biology

This compound may serve as a scaffold for the development of biologically active molecules, potentially leading to new pharmaceuticals. Its structural features suggest it could interact with various biological targets.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential, including anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the chemical industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which 4-propyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide exerts its effects would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonamide group is known to form strong hydrogen bonds, which could be crucial for its biological activity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Substituent Effects

Key structural variations among analogs include:

Benzene Ring Substituents
  • Target Compound : Para-propyl group (electron-donating, increases lipophilicity).
  • 2-Fluoro Analog (): A 2-fluoro substituent replaces the propyl chain.
  • tert-Butyl Analog () : A bulky tert-butyl group at the para position enhances steric hindrance and lipophilicity (logP ~4.5 predicted), possibly reducing metabolic clearance but limiting membrane permeability compared to the target’s propyl group .
THP Ring Functionalization
  • Target Compound : Thiophen-2-yl group (aromatic, sulfur-mediated van der Waals interactions).
Sulfonamide Nitrogen Modifications
  • Target Compound : Simple methylene-THP linkage.

Biological Activity

The compound 4-propyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide represents a unique structure that combines a thiophene ring, a tetrahydropyran moiety, and a benzenesulfonamide group. This structural diversity suggests potential for varied biological activities, making it a candidate for investigation in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Overview

The molecular structure of this compound can be summarized as follows:

PropertyDescription
CAS Number 1208491-00-2
Molecular Formula C18H29NO2S
Molecular Weight 323.5 g/mol
IUPAC Name This compound
Canonical SMILES CCCCC(=O)NCC1(CCOCC1)C2=CC=CS2

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the tetrahydropyran ring through hydroalkoxylation and subsequent reactions to introduce the thiophene and sulfonamide functionalities. The use of catalysts such as platinum or lanthanide triflates is common in these synthetic routes.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies employing disc diffusion methods have shown promising antibacterial effects against various strains of bacteria, suggesting that the sulfonamide group may play a crucial role in this activity .

Antidiabetic Activity

In preliminary biological evaluations, related compounds have demonstrated antidiabetic effects through mechanisms such as inhibition of glucose absorption and enhancement of insulin sensitivity. The efficacy of these compounds was assessed using streptozotocin-induced diabetic models, where significant reductions in blood glucose levels were noted .

The proposed mechanism of action for this compound includes:

  • Enzyme Inhibition : The thiophene ring may interact with specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The sulfonamide moiety could modulate receptor activity, influencing cellular signaling pathways.
  • Bioavailability Enhancement : The tetrahydropyran structure may improve solubility and bioavailability, facilitating better absorption in biological systems.

Study 1: Antimicrobial Evaluation

A study conducted on a series of sulfonamide derivatives, including compounds structurally similar to this compound, revealed that certain derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The results were quantified using minimum inhibitory concentration (MIC) assays, with some compounds showing MIC values comparable to standard antibiotics .

Study 2: Antidiabetic Effects

In another investigation focusing on the antidiabetic potential of sulfonamide derivatives, researchers found that specific modifications in the chemical structure led to enhanced glucose-lowering effects in diabetic animal models. The study highlighted the importance of the thiophene and tetrahydropyran components in mediating these effects .

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